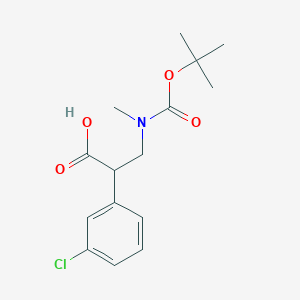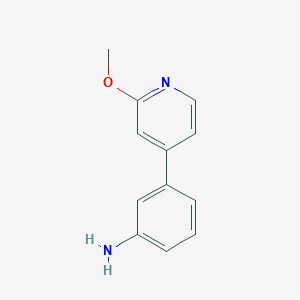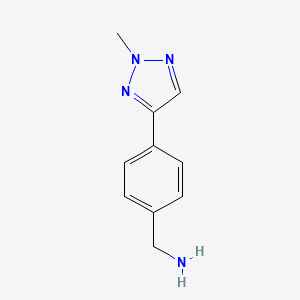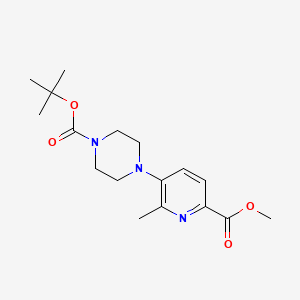
3-((Tert-butoxycarbonyl)(methyl)amino)-2-(3-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxyl group, and a cyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method involves the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to improve efficiency and scalability . These reactors allow for better control of reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or reduced to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: TFA, HCl
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acyl chlorides, anhydrides
Major Products
Deprotection: Amino acid derivatives
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Boc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Medicinal Chemistry: Boc-protected compounds are used in the synthesis of pharmaceuticals to improve the stability and solubility of drug candidates.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical transformations, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc group protecting an amino group and are used in similar applications.
Fmoc-protected amino acids: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for protection and are an alternative to Boc-protected amino acids.
Uniqueness
3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which can impart different steric and electronic properties compared to linear or aromatic amino acids. This can influence the reactivity and stability of the compound in various chemical reactions .
Propiedades
Fórmula molecular |
C15H20ClNO4 |
|---|---|
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)9-12(13(18)19)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19) |
Clave InChI |
IWDDSYJSHMFAFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)

